

Crystal Structure of Ethyl Laurate at Low Temperatures: A Review of Available Data

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[City, State] – [Date] – A comprehensive review of publicly available scientific literature reveals a notable gap in the detailed crystallographic data for the low-temperature solid phases of **ethyl laurate**. While its physical properties at various temperatures are well-documented, specific information regarding its crystal structure, including unit cell parameters, space group, and atomic coordinates, remains largely uncharacterized in the public domain. This technical overview summarizes the existing knowledge and highlights the absence of in-depth structural analysis.

Ethyl laurate, the ethyl ester of lauric acid, is a fatty acid ester with applications in the food, cosmetic, and pharmaceutical industries. Its behavior at low temperatures is of significant interest for understanding crystallization processes, particularly in contexts such as biodiesel formulation and the texturization of fat-based products. The melting point of **ethyl laurate** is reported to be in the range of -7°C to -10°C. Below this temperature, it transitions into a solid state. However, the precise arrangement of molecules within the crystalline solid, known as its crystal structure, has not been detailed in available research.

Studies on the low-temperature properties of fatty acid esters often employ techniques like Differential Scanning Calorimetry (DSC). These investigations provide valuable information on phase transitions, such as melting and crystallization points, and the associated enthalpies. Research on binary and ternary mixtures containing **ethyl laurate** has shed light on its solid-liquid equilibrium, revealing complex behaviors including the formation of eutectic and peritectic



systems. This thermodynamic data is crucial for predicting the behavior of these esters in mixtures like biodiesel.

Despite the importance of understanding its solid-state properties, direct structural elucidation of **ethyl laurate** at low temperatures using methods like single-crystal or powder X-ray diffraction (XRD) is not presently found in the surveyed literature. Such studies would provide fundamental insights into the polymorphism of **ethyl laurate**—the ability to exist in multiple crystalline forms—and how factors like cooling rate and impurities might influence the resulting crystal structure.

Experimental Methodologies for Future Studies

For researchers aiming to fill this knowledge gap, a standard experimental approach would involve the following key steps. A logical workflow for such an investigation is outlined below.

Caption: Experimental workflow for determining the low-temperature crystal structure of **ethyl laurate**.

A detailed protocol for such an investigation would include:

- Sample Purification: Obtaining high-purity ethyl laurate is critical to avoid interferences from impurities during crystallization.
- Crystallization:
 - Single Crystals: Growing single crystals suitable for X-ray diffraction can be challenging for long-chain esters. Techniques such as slow evaporation from a suitable solvent at low temperatures, or in-situ crystallization on the diffractometer, would be employed.
 - Powder Samples: For powder X-ray diffraction, a polycrystalline sample would be prepared by rapidly cooling the liquid **ethyl laurate** below its freezing point.
- Low-Temperature X-ray Diffraction:
 - A single crystal or powder sample would be mounted on a goniometer equipped with a cryo-cooling system (e.g., a nitrogen or helium gas stream cooler).



 Diffraction data would be collected at one or more low temperatures to identify any temperature-dependent phase transitions.

Data Analysis:

- For single-crystal data, the unit cell parameters and space group would be determined, and the crystal structure would be solved and refined to obtain atomic coordinates.
- For powder diffraction data, the pattern would be indexed to determine the unit cell, and Rietveld refinement could be used to refine the crystal structure.

Concluding Remarks

The determination of the crystal structure of **ethyl laurate** at low temperatures is a crucial step for a comprehensive understanding of its solid-state behavior. The absence of such data in the current scientific literature presents an opportunity for further research. The experimental protocols outlined above provide a roadmap for future studies that could yield valuable insights for researchers, scientists, and professionals in drug development and materials science. The resulting crystallographic data would enable a more fundamental understanding of the structure-property relationships governing the low-temperature performance of this and related fatty acid esters.

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